molecular formula C6H6N4O B613801 7-Deazaguanine CAS No. 7355-55-7

7-Deazaguanine

Katalognummer B613801
CAS-Nummer: 7355-55-7
Molekulargewicht: 150.14
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

7-Deazaguanine is a small molecule that is classified as an experimental compound . It is an isomer of guanine and is used as a nucleobase of hachimoji DNA . It belongs to the class of organic compounds known as pyrrolo [2,3-d]pyrimidines .


Synthesis Analysis

The biosynthesis of 7-deazaguanine derivatives involves several proteins encoded by the dpd gene cluster. The proteins DpdA, DpdB, and DpdC are necessary for DNA modification . DpdA has a transglycosylase activity responsible for the exchange of a guanine base in the DNA for 7-cyano-7-deazaguanine (preQ 0). DpdB has an unexpected ATPase activity necessary for the insertion of preQ 0 into DNA .


Molecular Structure Analysis

The molecular structure of 7-Deazaguanine involves a pyrrolo [2,3-d]pyrimidine ring system . The X-ray crystal structure of DpdA, a protein involved in the modification of 7-Deazaguanine, has been elucidated .


Chemical Reactions Analysis

The chemical reactions involving 7-Deazaguanine are complex. The DpdA protein inserts preQ 0 into DNA in a transglycosylation reaction dependent on ATP hydrolysis by DpdB .

Wissenschaftliche Forschungsanwendungen

  • Molecular Biology and DNA Modification

    • 7-Deazaguanine modifications play multifaceted roles in the molecular biology of DNA . They shape diverse yet essential biological processes, including the nuanced fine-tuning of translation efficiency and the intricate modulation of codon-anticodon interactions .
    • The Dpd system in bacteria is responsible for the 7-deazaguanine-based modification of DNA . DpdA inserts preQ 0 into DNA in a transglycosylation reaction dependent on ATP hydrolysis by DpdB. DpdC then converts preQ 0 -modified DNA to ADG-modified DNA .
    • The discovery of a novel modification system that inserts 7-deazaguanine derivatives in DNA, modifications thought until now to occur only in RNA, is an excellent illustration of the power of biological evolution to alter the ultimate function not only of the distinct proteins but also of entire metabolic pathways .
  • Cellular Stress Resistance

    • Beyond their roles in translation, deazaguanine modifications contribute to cellular stress resistance . They directly modulate the adaptability of living organisms .
  • Self-Nonself Discrimination Mechanisms

    • Deazaguanine modifications also contribute to self-nonself discrimination mechanisms . They play a role in the identification and differentiation of self and non-self entities within an organism .
  • Host Evasion Defenses

    • Deazaguanine modifications are involved in host evasion defenses . They contribute to the mechanisms that organisms use to evade detection by the host immune system .
  • DNA Modification System

    • 7-Deazaguanines in DNA are the products of the bacterial queuosine tRNA modification pathway and the dpd gene cluster . The Dpd system in bacteria is responsible for the 7-deazaguanine-based modification of DNA . DpdA inserts preQ 0 into DNA in a transglycosylation reaction dependent on ATP hydrolysis by DpdB. DpdC then converts preQ 0 -modified DNA to ADG-modified DNA .
    • The discovery of a novel modification system that inserts 7-deazaguanine derivatives in DNA, modifications thought until now to occur only in RNA, is an excellent illustration of the power of biological evolution to alter the ultimate function not only of the distinct proteins but also of entire metabolic pathways .
  • Anti-Restriction Systems in Phages

    • 7-Deazaguanine derivatives have been found in DNA as components of restriction/modification systems in bacteria and anti-restriction systems in phages . Epigenetic modifications are common among phages to resist various bacterial defense systems .
  • Functional and Structural Elucidation of DNA Modification System

    • 7-Deazaguanines in DNA are the products of the bacterial queuosine tRNA modification pathway and the dpd gene cluster . The Dpd system in bacteria is responsible for the 7-deazaguanine-based modification of DNA . DpdA inserts preQ 0 into DNA in a transglycosylation reaction dependent on ATP hydrolysis by DpdB. DpdC then converts preQ 0 -modified DNA to ADG-modified DNA .
    • The discovery of a novel modification system that inserts 7-deazaguanine derivatives in DNA, modifications thought until now to occur only in RNA, is an excellent illustration of the power of biological evolution to alter the ultimate function not only of the distinct proteins but also of entire metabolic pathways .
  • Biosynthesis and Function in Bacteria and Phages

    • Deazaguanine modifications play multifaceted roles in the molecular biology of DNA and tRNA, shaping diverse yet essential biological processes, including the nuanced fine-tuning of translation efficiency and the intricate modulation of codon-anticodon interactions .
    • Beyond their roles in translation, deazaguanine modifications contribute to cellular stress resistance, self-nonself discrimination mechanisms, and host evasion defenses, directly modulating the adaptability of living organisms .

Safety And Hazards

7-Deazaguanine is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Eigenschaften

IUPAC Name

2-amino-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c7-6-9-4-3(1-2-8-4)5(11)10-6/h1-2H,(H4,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLAFFPNXVJANFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=O)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30223745
Record name 7-Deazaguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30223745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Deazaguanine

CAS RN

7355-55-7
Record name 7-Deazaguanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007355557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7355-55-7
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Deazaguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30223745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-DEAZAGUANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GPL8T5ZO3M
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Synthesis routes and methods I

Procedure details

A mixture of 2,4-diamino-6-hydroxypyrimidine (300 g, 2.37 mol), chloroacetaldehyde (50% aq. solution, 382 g, 2.43 mol, 303 mL, 1.02 eq.), sodium acetate (195 g, 2.37 mol), DMF (2.5 L), and water (360 mL) was stirred mechanically at rt for 2 days. The resulting solid was collected by filtration, and washed with water (50 mL×3). The mother liquor was concentrated to give additional material which was washed with water (50 mL×3). The combined solid materials were recrystallized from MeOH to give the title compound as a white powder (186 g, 52% yield, HPLC purity: 100%). tR: 2.21 min. 1H-NMR (DMSO-d6) δ 11.00 (br. s, 1H), 10.33 (br. s, 1H), 6.63 (q, 1H), 6.21 (q, 1H), 6.12 (br. s, 2H).
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
303 mL
Type
reactant
Reaction Step One
Quantity
195 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 L
Type
reactant
Reaction Step One
Name
Quantity
360 mL
Type
solvent
Reaction Step One
Yield
52%

Synthesis routes and methods II

Procedure details

To a mixture of 2,4-diamino-6-hydroxypyrimidine (20.0 g, 159 mmol) and NaOAc (26.0 g, 317 mmol) in H2O (300 mL) at 65° C. was added a solution of chloroacetaldehyde (22.0 mL, 50% in H2O, 173 mmol) in H2O (22 mL) dropwise for 90 min. The mixture was stirred at 65° C. for an additional 2 h and cooled to room temperature. The reaction mixture was concentrated in vacuo to one third of its original volume and stored at 4° C. for 16 h. The light pink precipitates were filtered, washed with an ice cold H2O (5 mL), and dried under high vacuum for 16 h. The precipitates were placed in Soxhlet extractor and refluxed with methanol (200 mL) for 24 h. The methanol was concentrated to give 13.3 g (56%) of 2-amino-3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one as a light pink solid.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
26 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two
Name
Quantity
22 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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